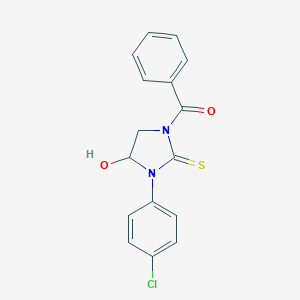
3-iodo-N-isobutyl-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-N-isobutyl-4-methoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as IBMS, and it is a sulfonamide derivative that has been shown to exhibit a range of interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
IBMS has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. One of the most promising applications of IBMS is in the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. IBMS has been shown to inhibit the activity of an enzyme called monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, IBMS has been shown to increase dopamine levels in the brain, which could potentially slow the progression of these diseases.
Mecanismo De Acción
The mechanism of action of IBMS is thought to involve its inhibition of MAO-B. MAO-B is an enzyme that is responsible for the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO-B, IBMS increases the levels of these neurotransmitters in the brain, which can have a range of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
IBMS has been shown to have a range of interesting biochemical and physiological effects. In addition to its inhibition of MAO-B, IBMS has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to modulate the activity of other enzymes and receptors in the brain, including acetylcholinesterase and the NMDA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of IBMS for lab experiments is its specificity for MAO-B. Unlike other MAO inhibitors that can also inhibit MAO-A, IBMS has been shown to be highly selective for MAO-B. This makes it a useful tool for studying the specific effects of MAO-B inhibition in the brain. One limitation of IBMS is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in animal studies, for example.
Direcciones Futuras
There are several potential future directions for research involving IBMS. One area of interest is in the development of new treatments for neurodegenerative diseases. IBMS has shown promise in preclinical studies as a potential treatment for Alzheimer's and Parkinson's, and further research is needed to determine its efficacy in humans. Another potential direction for research is in the development of new drugs that target MAO-B. IBMS could serve as a useful starting point for the development of new MAO-B inhibitors with improved pharmacological properties. Finally, IBMS could also be used as a tool for studying the role of MAO-B in other physiological processes, such as the regulation of mood and behavior.
Métodos De Síntesis
The synthesis of IBMS involves several steps, starting with the reaction of 3-iodoanisole with isobutylamine to form 3-iodo-N-isobutylaniline. This intermediate is then reacted with methanesulfonyl chloride to form 3-iodo-N-isobutyl-4-methoxybenzenesulfonamide. The final product is purified using column chromatography to yield a white crystalline solid with a melting point of around 130-132°C.
Propiedades
Nombre del producto |
3-iodo-N-isobutyl-4-methoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C11H16INO3S |
Peso molecular |
369.22 g/mol |
Nombre IUPAC |
3-iodo-4-methoxy-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16INO3S/c1-8(2)7-13-17(14,15)9-4-5-11(16-3)10(12)6-9/h4-6,8,13H,7H2,1-3H3 |
Clave InChI |
KLCQZCFRKZONGZ-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OC)I |
SMILES canónico |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate](/img/structure/B305069.png)
![Methyl 2-{2-[(3-chloro-4-cyano-5-isothiazolyl)oxy]phenyl}-3-methoxyacrylate](/img/structure/B305070.png)
![Ethyl 3-[2-(3,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305072.png)
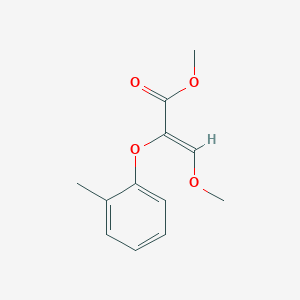
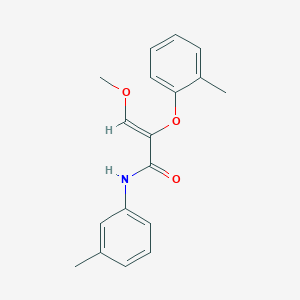
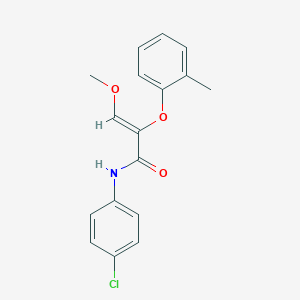
![Methyl 3-[2-(4-chlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305077.png)
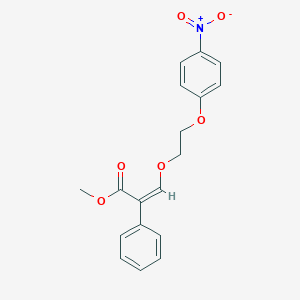
![7-Chloro-4-[4-(2-chloroethyl)-1-piperazinyl]quinoline](/img/structure/B305083.png)
![1,3-Bis[4-[(4-nitrophenyl)methyl]piperazin-1-yl]propan-2-ol](/img/structure/B305084.png)
![N-(7-chloro-4-quinolinyl)-N-(2-{4-[7-(4-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-1-piperazinyl)heptyl]-1-piperazinyl}ethyl)amine](/img/structure/B305086.png)
![1,3-Bis[4-(7-iodoquinolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B305087.png)
